molecular formula C13H26O3 B15161855 1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- CAS No. 144563-62-2

1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)-

Cat. No.: B15161855
CAS No.: 144563-62-2
M. Wt: 230.34 g/mol
InChI Key: UCZRDZLSGPULFD-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- is an organic compound that belongs to the class of diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long nonenyl chain, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-propanediol and 8-nonenal.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Catalysts: Common catalysts used in the synthesis include acids or bases that facilitate the addition of the nonenyl group to the propanediol backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the nonenyl chain play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol without the nonenyl chain.

    2-Methyl-1,3-propanediol: A diol with a methyl group instead of the nonenyl chain.

    1,3-Butanediol: Another diol with a different carbon backbone.

Uniqueness

1,3-Propanediol, 2-(hydroxymethyl)-2-(8-nonenyl)- is unique due to its long nonenyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable.

Properties

CAS No.

144563-62-2

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-(hydroxymethyl)-2-non-8-enylpropane-1,3-diol

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-13(10-14,11-15)12-16/h2,14-16H,1,3-12H2

InChI Key

UCZRDZLSGPULFD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCC(CO)(CO)CO

Origin of Product

United States

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